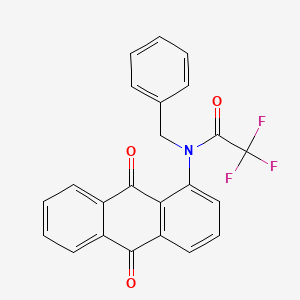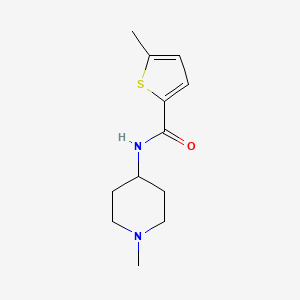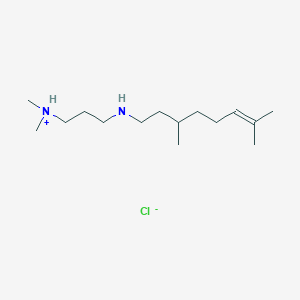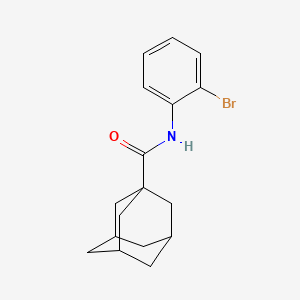![molecular formula C15H23NO2 B5008451 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as MPEP and has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood. However, it is believed to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor plays a key role in regulating synaptic plasticity and is involved in several neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. Additionally, MPEP has been shown to improve cognitive function in animal models of Fragile X syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine in lab experiments include its selectivity for the mGluR5 receptor and its ability to cross the blood-brain barrier. However, one limitation of using MPEP in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Direcciones Futuras
There are several future directions for research on 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One area of focus is the development of more potent and selective mGluR5 antagonists that can be used in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of MPEP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-(2-methylphenoxy)ethanol with pyrrolidine in the presence of a base catalyst. This reaction results in the formation of this compound as the final product.
Aplicaciones Científicas De Investigación
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, MPEP has been shown to be effective in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14-6-2-3-7-15(14)18-13-12-17-11-10-16-8-4-5-9-16/h2-3,6-7H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDTUNNETGURLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5008377.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)
![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)


![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)



![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)